Boron subphthalocyanine chloride

Catalog No.
S3356640
CAS No.
36530-06-0
M.F
C24H12BClN6
M. Wt
430.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boron subphthalocyanine chloride

CAS Number

36530-06-0

Product Name

Boron subphthalocyanine chloride

IUPAC Name

12-chloro-2,11,13,22,30,31-hexaza-12-boraoctacyclo[21.6.1.110,14.03,11.04,9.013,21.015,20.024,29]hentriaconta-1,3,5,7,9,14(31),15,17,19,21,23(30),24,26,28-tetradecaene

Molecular Formula

C24H12BClN6

Molecular Weight

430.7 g/mol

InChI

InChI=1S/C24H12BClN6/c26-25-31-21-15-9-3-5-11-17(15)23(31)30-24-18-12-6-4-10-16(18)22(32(24)25)29-20-14-8-2-1-7-13(14)19(27-20)28-21/h1-12H

InChI Key

IFJKCEPOUBWFFD-UHFFFAOYSA-N

SMILES

B1(N2C3=C4C=CC=CC4=C2N=C5N1C(=NC6=NC(=N3)C7=CC=CC=C76)C8=CC=CC=C85)Cl

Canonical SMILES

B1(N2C3=C4C=CC=CC4=C2N=C5N1C(=NC6=NC(=N3)C7=CC=CC=C76)C8=CC=CC=C85)Cl

The exact mass of the compound Boron subphthalocyanine chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boron subphthalocyanine chloride (CAS: 36530-06-0) is a cone-shaped, 14-π electron aromatic macrocycle that serves as a high-voltage organic semiconductor and the primary synthetic precursor for the subphthalocyanine material class. Characterized by a central boron atom coordinated to three diiminoisoindoline units and an axial chlorine atom, Cl-BsubPc exhibits a distinct non-planar geometry that limits severe aggregation in the solid state. In procurement and material selection, it is primarily sourced either as an active electron donor or acceptor for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), or as the foundational intermediate for synthesizing highly soluble, custom-functionalized derivatives via axial ligand exchange [1].

Attempting to substitute Cl-BsubPc with more common planar metal phthalocyanines (such as CuPc or ZnPc) or standard fullerene acceptors (like C60) fundamentally compromises device architecture and synthetic flexibility. Planar phthalocyanines possess an 18-π electron system that absorbs in the red region (~670 nm) and lack an axial reactive site, making them incapable of the nucleophilic substitution required to tune solubility and solid-state packing. Furthermore, in organic photovoltaic applications, substituting Cl-BsubPc with standard fullerenes or planar phthalocyanines drastically alters the HOMO/LUMO energy levels, typically resulting in a severe reduction of the open-circuit voltage (Voc) due to a smaller donor-acceptor interface gap [1].

Open-Circuit Voltage (Voc) Generation in Bilayer OPVs

When utilized as an electron donor in planar heterojunction organic solar cells paired with a C60 acceptor, Cl-BsubPc generates significantly higher open-circuit voltages than standard planar copper phthalocyanine (CuPc). This performance difference is driven by Cl-BsubPc's deeper HOMO level, which increases the energetic interface gap (Ig) between the donor HOMO and acceptor LUMO by approximately 400 meV compared to CuPc [1].

Evidence DimensionOpen-circuit voltage (Voc)
Target Compound Data0.92 to 0.98 V
Comparator Or BaselineCuPc (0.44 to 0.49 V)
Quantified Difference~100% increase (+0.48 V)
ConditionsBilayer planar heterojunction OPVs (Donor/C60) under AM 1.5G simulated illumination

Enables the fabrication of high-voltage organic photovoltaic cells that exceed the thermodynamic voltage limits of standard planar phthalocyanine donors.

Synthetic Precursor Suitability for Axial Functionalization

Unlike planar metal phthalocyanines (such as ZnPc or CuPc) which coordinate metals in a strictly square-planar geometry, the boron atom in Cl-BsubPc sits above the macrocyclic plane, creating a reactive B-Cl axial bond. This specific structural feature allows Cl-BsubPc to serve as a foundational synthetic precursor, undergoing quantitative nucleophilic substitution with phenols, alcohols, or Grignard reagents to yield highly soluble, axially functionalized derivatives [1].

Evidence DimensionAxial functionalization capacity
Target Compound DataReactive B-Cl bond enables direct axial substitution
Comparator Or BaselinePlanar metal phthalocyanines (e.g., CuPc, ZnPc) (No axial substitution possible)
Quantified DifferenceBinary (Reactive vs. Non-reactive for axial ligand exchange)
ConditionsStandard nucleophilic substitution conditions (e.g., refluxing in toluene or o-dichlorobenzene)

Allows researchers and manufacturers to custom-tune the solubility and solid-state packing of the dye without altering the core macrocyclic chromophore.

Optical Absorption Window for Complementary Light Harvesting

Cl-BsubPc features a 14-π electron aromatic system, which shifts its primary optical absorption (Q-band) significantly compared to the 18-π electron system of standard phthalocyanines. Cl-BsubPc exhibits a sharp absorption maximum at 569 nm with a high molar extinction coefficient, whereas standard planar phthalocyanines typically absorb in the 670–680 nm range [1].

Evidence DimensionQ-band absorption maximum (λmax)
Target Compound Data~569 nm (ε ≈ 63,000 M⁻¹cm⁻¹ in benzene)
Comparator Or BaselineZinc Phthalocyanine (ZnPc) (~670 nm)
Quantified Difference~100 nm blue-shift in peak absorption
ConditionsSolution-phase UV-Vis spectroscopy

Provides a distinct green-light absorption profile, making it a highly effective complementary absorber when paired with red-absorbing materials in tandem organic solar cells.

High-Voltage Organic Photovoltaics (OPVs)

Due to its deep HOMO energy level and resulting large interface gap when paired with fullerene acceptors, Cl-BsubPc is heavily procured as an electron donor material for OPVs where maximizing open-circuit voltage (Voc > 0.9 V) is the primary engineering objective [1].

Foundational Precursor for Custom Subphthalocyanine Synthesis

Leveraging the reactivity of its axial B-Cl bond, Cl-BsubPc is the standard starting material for synthesizing highly soluble phenoxy-, alkoxy-, or aryl-substituted boron subphthalocyanines used in solution-processed organic electronics and fluorescent probes [2].

Complementary Absorbers in Tandem Solar Cells

Because its Q-band absorption peaks sharply in the green region (~569 nm), Cl-BsubPc is selected over standard red-absorbing phthalocyanines to act as a complementary light harvester in multi-junction or tandem organic solar cell architectures [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

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